molecular formula C18H29NO B461561 N-{2-[cyclohexyl(2-methylphenyl)methoxy]ethyl}-N,N-dimethylamine

N-{2-[cyclohexyl(2-methylphenyl)methoxy]ethyl}-N,N-dimethylamine

Cat. No.: B461561
M. Wt: 275.4g/mol
InChI Key: QVMYGWMIBAYRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[cyclohexyl(2-methylphenyl)methoxy]ethyl}-N,N-dimethylamine is a tertiary amine compound characterized by its complex structure, which includes a cyclohexyl group, a 2-methylphenyl group, and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[cyclohexyl(2-methylphenyl)methoxy]ethyl}-N,N-dimethylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of cyclohexyl bromide with 2-methylphenol to form cyclohexyl(2-methylphenyl)methanol. This intermediate is then reacted with ethylene oxide to produce the corresponding ether, which is subsequently treated with dimethylamine under suitable conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{2-[cyclohexyl(2-methylphenyl)methoxy]ethyl}-N,N-dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

N-{2-[cyclohexyl(2-methylphenyl)methoxy]ethyl}-N,N-dimethylamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[cyclohexyl(2-methylphenyl)methoxy]ethyl}-N,N-dimethylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[cyclohexyl(2-methylphenyl)methoxy]ethyl}-N,N-diethylamine
  • N-{2-[cyclohexyl(2-methylphenyl)methoxy]ethyl}-N,N-dipropylamine

Uniqueness

N-{2-[cyclohexyl(2-methylphenyl)methoxy]ethyl}-N,N-dimethylamine is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H29NO

Molecular Weight

275.4g/mol

IUPAC Name

2-[cyclohexyl-(2-methylphenyl)methoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C18H29NO/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16/h7-9,12,16,18H,4-6,10-11,13-14H2,1-3H3

InChI Key

QVMYGWMIBAYRRL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(C2CCCCC2)OCCN(C)C

Canonical SMILES

CC1=CC=CC=C1C(C2CCCCC2)OCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.